molecular formula C12H19NO4 B6282751 2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid CAS No. 2411641-38-6

2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B6282751
CAS No.: 2411641-38-6
M. Wt: 241.3
InChI Key:
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Description

2-[(tert-butoxy)carbonyl]-2-azabicyclo[410]heptane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure It contains an amine group protected by a tert-butoxycarbonyl (Boc) group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The tert-butoxycarbonyl group is introduced to protect the amine group during the synthesis process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and stereoisomers.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and peptidomimetics.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The Boc-protected amine group can be deprotected under specific conditions, allowing the compound to participate in various biochemical reactions. The bicyclic structure introduces strain, which can influence the reactivity and binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
  • 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-5-carboxylic acid
  • 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid

Uniqueness

2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the Boc-protected amine group also allows for selective deprotection and functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

2411641-38-6

Molecular Formula

C12H19NO4

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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